4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline
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Overview
Description
4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial research. This compound is characterized by its unique pyrazoloquinoline structure, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline typically involves multi-step organic reactions. One common method starts with the condensation of appropriate quinoline derivatives with hydrazine derivatives to form the pyrazole ring. This is followed by methylation and sulfonylation reactions to introduce the methoxy, methyl, and methylsulfonylethyl groups, respectively. The reactions are usually carried out under controlled conditions using solvents like tetrahydrofuran and catalysts to enhance the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the use of automated reactors, precise temperature control, and advanced purification techniques such as crystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness: 4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-13-14(21-2)11-6-4-5-7-12(11)16-15(13)18(17-10)8-9-22(3,19)20/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJANNIRKHPYTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)OC)CCS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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